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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

stereoselective synthesis of key fragments of Amphidinolide F, a complex marine macrolide

with significant cytotoxic activity. The information presented is collated from various successful

synthetic campaigns, offering a valuable resource for researchers in natural product synthesis

and medicinal chemistry.

Introduction
Amphidinolide F is a structurally intricate 25-membered macrolide isolated from marine

dinoflagellates of the genus Amphidinium.[1] Its potent biological activities make it an attractive

target for total synthesis.[1][2] A convergent approach, involving the synthesis of several key

fragments that are later coupled, has been the most common strategy employed in its total

synthesis.[1][3][4] This document focuses on the stereoselective construction of these principal

fragments, highlighting the key reactions and providing detailed experimental procedures.

The synthesis of Amphidinolide F is typically dissected into several key fragments. Common

disconnection strategies lead to fragments such as C1-C9, C10-C17, and C18-C29, or

alternatively C1-C9, C10-C13, C14-C18, and C19-C29.[1][2][3] The stereoselective synthesis

of these fragments is crucial for the successful construction of the final natural product.
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Retrosynthetic Analysis of Amphidinolide F
A convergent synthesis strategy is often employed, breaking the complex macrolide into

smaller, more manageable fragments. A common approach involves the disconnection of the

macrocycle into three fragments of similar complexity.[3][5]
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Caption: A common retrosynthetic disconnection of Amphidinolide F.

Another successful strategy involves a four-fragment disconnection approach.[1][2]
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Caption: Four-fragment retrosynthetic strategy for Amphidinolide F.

Stereoselective Synthesis of Key Fragments
The C1-C9 fragment contains a stereochemically rich trans-2,5-disubstituted tetrahydrofuran

(THF) ring. Several methods have been developed for its stereoselective construction.

One notable method involves an intramolecular hetero-Michael cyclization.[6][7] This approach

has been shown to be highly diastereoselective.[7] Another powerful strategy utilizes an

oxonium ylide formation and rearrangement triggered by a rhodium carbenoid.[3][5]

Key Stereoselective Reactions for C1-C9 Fragment:

Reaction
Key Reagents
and
Conditions

Diastereoselec
tivity

Yield Reference

Intramolecular

Hetero-Michael

Cyclization

TBAF, KOtBu,

DMSO, H₂O, 18-

crown-6

>20:1 (trans:cis) 74% [8]

Oxonium Ylide

Rearrangement

1-sulfonyl-1,2,3-

triazole,

Rh₂(OAc)₄

High N/A [3]

[3+2] Annulation

Reaction

Crotylsilane,

Ethyl glyoxalate,

SnCl₄

>20:1 82% [8]

Experimental Protocol: Intramolecular Hetero-Michael Cyclization[8]

This protocol describes the TBAF-mediated intramolecular hetero-Michael cyclization to form

the trans-2,5-disubstituted THF ring.

Preparation of the acyclic precursor: The synthesis of the linear precursor is achieved

through standard organic transformations.
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Cyclization: To a solution of the acyclic precursor in a mixture of DMSO and water is added

TBAF, KOtBu, and 18-crown-6.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until

completion.

Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and

extracted with an organic solvent. The combined organic layers are dried, concentrated, and

purified by flash column chromatography to afford the desired trans-2,5-disubstituted

tetrahydrofuran.
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Caption: Workflow for the synthesis of the C1-C9 fragment.

The C10-C17 fragment is often assembled using a highly diastereoselective aldol reaction to

control the stereochemistry.[3] An Evans-Tishchenko reduction of the resulting β-hydroxyketone

can then be employed.[5]

Key Stereoselective Reactions for C10-C17 Fragment:

Reaction
Key Reagents
and
Conditions

Diastereoselec
tivity

Yield Reference

Boron-Mediated

Aldol Reaction

Boron enolate,

aldehyde with

1,4-control

High N/A [3]

Evans-

Tishchenko

Reduction

Samarium

diiodide
High N/A [5]
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Experimental Protocol: Boron-Mediated Aldol Reaction[3]

Enolate Formation: The ketone is treated with a boron triflate and a tertiary amine base (e.g.,

diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane) at low temperature

to form the boron enolate.

Aldol Addition: The aldehyde is added to the solution of the boron enolate at low

temperature.

Reaction Monitoring and Workup: The reaction is stirred for a specified time and then

quenched, typically with a buffer solution. The product is extracted, and the organic layers

are combined, dried, and concentrated.

Purification: The crude product is purified by flash chromatography to yield the desired β-

hydroxyketone.

The C18-C29 fragment also features a trans-2,5-disubstituted THF ring. A common and

effective method for its construction is the intramolecular nucleophilic ring-opening of an

epoxide with a hydroxyl group under acidic conditions.[3] Another approach involves a

diastereoselective [3+2]-annulation reaction of an allylsilane.[9]

Key Stereoselective Reactions for C18-C29 Fragment and Analogs:
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Reaction
Key Reagents
and
Conditions

Diastereoselec
tivity

Yield Reference

Intramolecular

Epoxide Opening

Acidic conditions

(e.g., PPTS)
High N/A [3]

[3+2] Annulation

of Allylsilane

Allylsilane, ethyl

glyoxylate
High N/A [9]

Aerobic Cobalt-

Catalyzed

Alkenol

Cyclization

Co(acac)₂, O₂,

PhSiH₃
>20:1 (trans:cis) High [6][7]

Horner-

Wadsworth-

Emmons

Olefination

β-

ketophosphonate

, aldehyde, base

(e.g., KHMDS)

N/A N/A [10]

Experimental Protocol: Intramolecular Epoxide Opening[3]

Precursor Synthesis: The hydroxy-epoxide precursor is synthesized through a multi-step

sequence.

Cyclization: The hydroxy-epoxide is dissolved in a suitable solvent (e.g., methanol) and

treated with a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

Workup and Purification: Upon completion, the reaction is quenched with a mild base (e.g.,

saturated NaHCO₃ solution), and the product is extracted. The combined organic extracts

are dried, concentrated, and purified by column chromatography to give the THF-containing

fragment.
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Click to download full resolution via product page

Caption: Workflow for the synthesis of the C18-C29 fragment.

Fragment Coupling Strategies
Once the key fragments are synthesized, they are coupled together to assemble the carbon

skeleton of Amphidinolide F. Common coupling reactions include Stille coupling, sulfone

alkylation/oxidative desulfurization, and dithiane alkylation.[1][2][3][11] The choice of coupling

strategy depends on the specific disconnection approach and the functional groups present in

the fragments.

Conclusion
The stereoselective construction of the fragments of Amphidinolide F relies on a range of

powerful and highly diastereoselective reactions. The protocols and data presented herein

provide a comprehensive overview of the key transformations employed in the synthesis of this

complex and biologically important natural product. These methods serve as a valuable guide

for chemists engaged in the synthesis of Amphidinolide F and other structurally related

polyketides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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